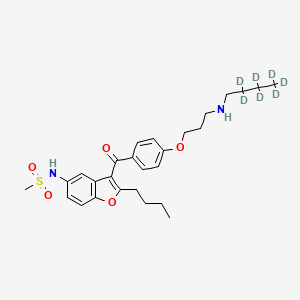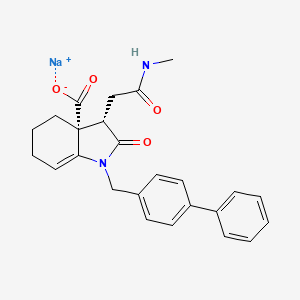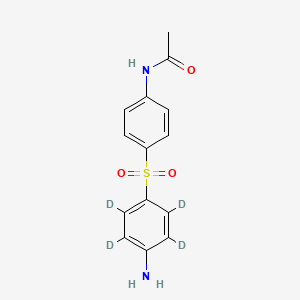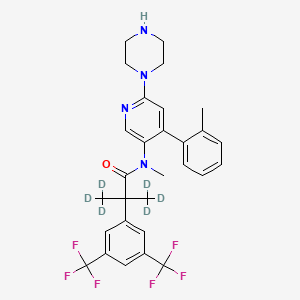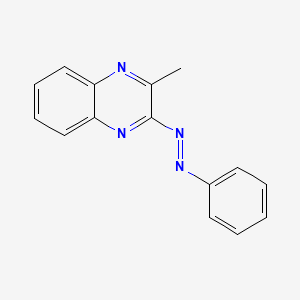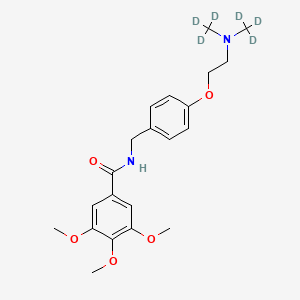
INCB054329
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to this compound treatment with IC50 values below 500 nM in cell proliferation assays. This compound down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. This compound as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Wissenschaftliche Forschungsanwendungen
1. Application in Myeloma Cells
INCB054329 has shown preclinical effectiveness in treating multiple myeloma. It suppresses the expression of cancer-related genes like c-MYC, FGFR3, and NSD2/MMSET/WHSC1. The drug sensitizes myeloma cells to other treatments, like fibroblast growth factor receptor inhibitors and JAK inhibitors, due to its impact on cell signaling pathways (Stubbs et al., 2018).
2. Treatment of Advanced Malignancies
This compound has been investigated in clinical trials for advanced malignancies. It showed pharmacokinetic differences compared to other BET inhibitors and presented exposure-dependent thrombocytopenia as a limiting factor. This study provided insights into optimizing dosing strategies for better therapeutic outcomes (Falchook et al., 2019).
3. Phase 1/2 Clinical Study
A Phase 1/2 study of this compound in patients with advanced malignancies demonstrated its safety and tolerability. The study also provided valuable pharmacokinetic and pharmacodynamic data, although dose-limiting toxicities were noted at higher doses. Some patients showed response to the treatment, indicating its potential effectiveness (Falchook et al., 2018).
4. Efficacy in Lymphoma Models
This compound has shown efficacy in preclinical lymphoma models. It inhibited the growth of Hodgkin and non-Hodgkin lymphoma cell lines and showed enhanced anti-tumor efficacy when combined with other agents like bendamustine and PI3Kδ inhibitors (Stubbs et al., 2016).
5. Potential in Acute Myeloid Leukemia (AML)
In AML cell lines, this compound induced apoptosis and cell cycle arrest, showing promise as a treatment option. It also primed AML cells for apoptosis when combined with Venetoclax, a BCL-2 inhibitor, suggesting its potential in combination therapy for AML (Ramsey et al., 2018).
6. Colorectal Cancer Models
This compound displayed efficacy in colorectal cancer models both as a single agent and in combination with other targeted agents. It synergistically interacted with MEK inhibitors, suggesting its potential use in combination therapies for colorectal cancer treatment (Liu et al., 2015).
Eigenschaften
Molekularformel |
C20H16FN7OS |
|---|---|
Aussehen |
Solid powder |
Synonyme |
INCB054329; INCB-054329; INCB 054329.; none |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



